(-)-Metazocine

Descripción

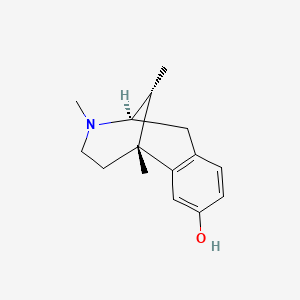

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

21286-57-7 |

|---|---|

Fórmula molecular |

C15H21NO |

Peso molecular |

231.33 g/mol |

Nombre IUPAC |

(1R,9R,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14-,15-/m1/s1 |

Clave InChI |

YGSVZRIZCHZUHB-VCTAVGKDSA-N |

SMILES |

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |

SMILES isomérico |

C[C@@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O |

SMILES canónico |

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |

Otros números CAS |

21286-60-2 3734-52-9 |

Sinónimos |

1,2,3,4,5,6-hexahydro-3,6,11-trimethyl-2,6-methano-3-benzazocin-8-ol metazocine |

Origen del producto |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of Metazocine

Total Synthesis Approaches to the Benzomorphan (B1203429) Core Structure

The construction of the benzomorphan nucleus is a critical aspect of (-)-Metazocine synthesis. Various synthetic routes have been developed to assemble this key structural motif.

Lewis Acid-Promoted Lithiation and Electrophilic Substitution Strategies

A concise, three-step synthesis for racemic metazocine has been reported, which commences with 3,4-lutidine. researchgate.nettandfonline.comtandfonline.com A pivotal step in this sequence is a Lewis acid-promoted lithiation followed by an electrophilic substitution reaction. researchgate.nettandfonline.comtandfonline.com In this approach, N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine is treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to activate the tertiary amine. tandfonline.comtandfonline.com Subsequent deprotonation with a strong base like sec-butyllithium (B1581126) (s-BuLi) generates an α-azacarbanion. tandfonline.com This nucleophilic intermediate then reacts with an electrophile, for instance, p-methoxybenzyl chloride, to yield the α-substituted product. tandfonline.comtandfonline.com The final step involves an acid-catalyzed cyclization to form the benzomorphan core. researchgate.nettandfonline.com This methodology has also been applied to the synthesis of the related compound, (±)-phenazocine. researchgate.nettandfonline.comtandfonline.com

Table 1: Key Reactions in Lewis Acid-Promoted Synthesis of (±)-Metazocine

| Step | Reactants | Reagents | Product | Yield |

| 1 | 3,4-lutidine, methyl iodide | - | N-methyl-3,4-dimethylpyridinium iodide | - |

| 2 | N-methyl-3,4-dimethylpyridinium iodide | NaBH₄ | N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine | 89% tandfonline.com |

| 3 | N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine, p-methoxybenzyl chloride | 1. BF₃·OEt₂ 2. s-BuLi | N-methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine | 76% tandfonline.com |

| 4 | N-methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine | 48% HBr | (±)-Metazocine | 62% tandfonline.com |

Data sourced from Kessar et al., 2010. tandfonline.comtandfonline.com

Variations of Morphinan (B1239233) Synthesis Routes

The synthesis of the benzomorphan core of metazocine can be achieved through variations of established morphinan synthesis routes. wikipedia.org One such approach involves the reaction of a Grignard reagent derived from p-methoxybenzyl chloride with lutidine methiodide. wikipedia.org This is followed by a series of reduction and cyclization steps to construct the benzomorphan skeleton. vulcanchem.com An acid-catalyzed cyclization is a key transformation in forming the core structure. vulcanchem.com

Enantioselective Synthesis of this compound and Stereoisomeric Analogues

The pharmacological activity of metazocine is highly dependent on its stereochemistry. researchgate.net Consequently, significant effort has been directed towards the development of enantioselective syntheses to produce the biologically active (-)-enantiomer.

Application of Ring-Closing Metathesis (RCM) in Stereocontrolled Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic systems in organic synthesis. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, RCM is employed for the formation of the C-ring of the benzomorphan structure. researchgate.netthieme-connect.com This reaction, often catalyzed by ruthenium-based complexes, facilitates the formation of a tetrasubstituted olefin within the piperidine (B6355638) ring, a key structural feature of the target molecule. thieme-connect.comwikipedia.org The use of RCM has been a cornerstone in an enantioselective synthesis starting from D-tyrosine, demonstrating its utility in complex molecule synthesis. researchgate.netthieme-connect.com

Intramolecular Friedel–Crafts Cyclization for Skeletal Assembly

The intramolecular Friedel–Crafts reaction is a classic and effective method for the formation of aromatic ring systems. rsc.orgrsc.org In the synthesis of this compound, this reaction is utilized for the assembly of the B-ring, which involves the cyclization of a functionalized piperidine derivative onto the aromatic ring. researchgate.netthieme-connect.com This acid-catalyzed cyclization proceeds with high regio- and stereoselectivity, leading to the formation of the desired tricyclic benzomorphan skeleton. thieme-connect.com In a synthesis starting from a D-tyrosine derivative, an N-methylated amine intermediate underwent a highly stereoselective intramolecular Friedel-Crafts reaction with concomitant O-demethylation to afford this compound in a 74% yield for this step. thieme-connect.com This strategy has proven to be a reliable method for constructing the core structure of benzomorphan analogues. researchgate.netresearchgate.net

Asymmetric Alkylation and Radical Cyclization Methodologies

The asymmetric synthesis of the benzomorphan core of this compound and its epimers can be achieved through sophisticated strategies involving asymmetric alkylation and radical cyclization. One notable approach employs an Evans syn aldol (B89426) reaction, followed by ring-closing metathesis and an intramolecular radical cyclization to construct the key structural features. researchgate.net

Another strategy utilizes an asymmetric alkylation of a chiral formamidine (B1211174) derived from L-valinol to establish the stereochemistry at the 2-position of piperidine precursors. This method has been successfully applied to the synthesis of the benzomorphan (+)-metazocine with high enantiomeric excess (98% ee). researchgate.net Following the asymmetric alkylation, the formamidine auxiliary is removed to yield the 2-alkyltetrahydropyridine, which is then reduced to the corresponding piperidine. researchgate.net

Radical cyclization is a key step in forming the fused ring system. For instance, a Bu₃SnH-mediated aryl radical cyclization of a brominated precursor can lead to the formation of the 6-exo cyclization product, which is a critical step in building the benzomorphan skeleton. researchgate.net These methods highlight the power of modern organic synthesis in controlling stereochemistry and constructing complex polycyclic structures. researchgate.netresearchgate.net

Synthesis of Structural Analogues and Derivatives for Research Applications

To investigate the structure-activity relationships (SAR) of this compound, numerous structural analogues and derivatives have been synthesized. These modifications typically target the N-substituent, the C-8 position, and the aromatic ring of N-phenethyl side chains.

The nitrogen atom of the benzomorphan scaffold is a common site for chemical modification. Starting from (-)-cis-N-normetazocine, which is the metazocine core lacking the N-methyl group, a variety of substituents can be introduced via alkylation. unisi.itnih.gov This process typically involves reacting (-)-normetazocine with an appropriate alkyl halide or a similar electrophile in the presence of a base. nih.govmdpi.com

For example, a series of N-substituted amides has been prepared by reacting (-)-cis-(1R,5R,9R)-N-normetazocine with pre-formed amide electrophiles. unisi.itnih.gov The synthesis often employs reagents like sodium bicarbonate (NaHCO₃) and potassium iodide (KI) in a solvent such as dimethylformamide (DMF). unisi.itnih.gov These modifications have led to the development of compounds with diverse pharmacological profiles. nih.gov Other synthesized derivatives include those with N-phenylpropyl, N-cinnamyl, and indole-ethylamine side chains, created to explore the impact of the N-substituent's size, flexibility, and electronic properties. mdpi.comnih.gov

Table 1: Examples of N-Substituted (-)-Normetazocine Derivatives

| Derivative Name | N-Substituent | Synthetic Method Highlight | Reference |

|---|---|---|---|

| N-Phenylpropylnormetazocine | Phenylpropyl | Alkylation with phenylpropyl bromide | mdpi.com |

| N-Cinnamylnormetazocine | Cinnamyl | Alkylation with cinnamyl bromide | mdpi.com |

| Indole-ethylaminenormetazocine | Indole-ethylamine | Alkylation | mdpi.comnih.gov |

| Amide Derivatives (e.g., 7a-e) | Various N-propylamide groups | Alkylation with N-(3-bromopropyl)amides | unisi.it |

This table is for illustrative purposes and represents a selection of synthesized derivatives based on the provided search results.

Modifications at the C-8 position of the benzomorphan ring have been explored to create analogues with altered properties. A series of five C-8 substituted compounds have been synthesized from N-phenethylnormetazocine. nih.gov The synthetic routes often begin with a C-8 ketone intermediate. mdpi.com

For instance, C-8 hydroxy compounds are synthesized via the reduction of the corresponding C-8 ketone using reducing agents like lithium aluminum hydride. mdpi.com The reaction of the C-8 ketone with methyl lithium can produce a C-8 hydroxymethyl intermediate, which can then be converted to a C-8 vinyl compound. mdpi.com These substitutions directly impact the electronic and steric environment of the molecule, leading to compounds with subnanomolar or nanomolar potency at certain receptors. mdpi.comnih.gov

Table 2: C-8 Substituted (-)-N-Phenethylnormetazocine Analogues

| C-8 Substituent | Precursor | Key Reagent/Reaction | Resulting Derivative | Reference |

|---|---|---|---|---|

| Hydroxy | C-8 Ketone | Lithium aluminum hydride (LiAlH₄) | C-8 Hydroxy | mdpi.com |

| Methyl | C-8 Ketone | Methyl lithium (MeLi) followed by dehydration | C-8 Methyl | mdpi.comnih.gov |

This table summarizes synthetic approaches to C-8 substituted analogues based on available data.

The N-phenethyl group is a particularly important substituent for the biological activity of benzomorphans. Consequently, extensive research has focused on modifying the phenyl ring of this side chain. A large number of derivatives, with substituents at the ortho, meta, or para positions of the aromatic ring, have been synthesized to probe their effects on potency and efficacy. mdpi.comnih.gov

The general synthetic strategy involves the N-alkylation of (-)-normetazocine with various substituted phenethyl bromides. mdpi.com For example, derivatives with a para-hydroxy or an ortho-fluoro substituent on the N-phenethyl ring have been synthesized and shown to be significantly more potent than the unsubstituted N-phenethyl compound. mdpi.comnih.gov These findings underscore the sensitivity of the molecule's biological activity to the electronic and steric nature of the substituent on the N-phenethyl aromatic ring. mdpi.com

Table 3: Modifications to the Aromatic Ring of N-Phenethyl Side Chains

| Position of Substitution | Substituent | Resulting Compound Name | Reference |

|---|---|---|---|

| ortho | Fluorine (F) | (1R,5R,9R)-6,11-dimethyl-3-(2-fluorophenethyl)-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[d]azocin-8-ol | mdpi.comnih.gov |

| para | Hydroxy (OH) | (1R,5R,9R)-6,11-dimethyl-3-(4-hydroxyphenethyl)-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[d]azocin-8-ol | mdpi.comnih.gov |

This table provides specific examples of synthesized compounds with modified N-phenethyl side chains.

Iii. Pharmacological Characterization of Metazocine: Receptor Interactions and Mechanisms

Opioid Receptor Affinities and Functional Activity Profiles

(-)-Metazocine, a benzomorphan (B1203429) derivative, exhibits a notable affinity for various opioid receptors, contributing to its classification as an opioid analgesic. The (-)-(1R,5R,9R) configuration is predominantly associated with interaction at opioid receptors. mdpi.com

This compound acts as a partial agonist at the mu (μ) opioid receptor (MOR). pharmacytimes.compainphysicianjournal.com This interaction is a key component of its analgesic properties. As a partial agonist, it binds to and activates the MOR but with less efficacy than full agonists like morphine. pharmacytimes.com This characteristic means that as the dose increases, its effects plateau, which can also limit its side effect profile compared to full agonists. painphysicianjournal.com The activity of benzomorphans like metazocine at the MOR is a well-established aspect of their pharmacology. mdpi.com Some mixed agonist-antagonist opioids can also precipitate withdrawal in opioid-dependent individuals due to their high affinity but lower efficacy at the mu receptor. painphysicianjournal.com

This compound is recognized as a kappa (κ) opioid receptor (KOR) agonist. mdpi.comwikipedia.orgwikipedia.org The kappa receptor system is involved in analgesia, sedation, and dysphoria. painphysicianjournal.com The discovery of ketocyclazocine, a related benzomorphan, as the first selective KOR ligand gave the receptor its name. mdpi.com Like other benzomorphans, metazocine's interaction with the KOR contributes to its mixed agonist-antagonist profile. mdpi.com KOR agonists are known to produce potent analgesic effects, which has made them a target for pain medication development, although side effects like dysphoria and hallucinations have limited the clinical use of some compounds in this class. mdpi.comwikipedia.org

The delta (δ) opioid receptor (DOR) is another site of action for opioid compounds and is considered an attractive target due to a potentially more favorable side-effect profile compared to MOR agonists. mdpi.com The co-expression of MOR and DOR in brain regions involved in pain modulation suggests that simultaneous activation could be a strategic approach for treating chronic pain. mdpi.com Studies on the related compound (±)-pentazocine suggest that its rewarding effects may be mediated through both μ- and δ-opioid receptors. nih.gov Specifically, under conditions of pain, the rewarding effects of high doses of pentazocine (B1679294) were suppressed by a δ-opioid receptor antagonist. nih.gov The delta opioid receptor, encoded by the OPRD1 gene, is expressed in metabolic tissues like the pancreas and plays a role in metabolic homeostasis. nih.gov

Sigma (σ) Receptor Binding and Modulatory Profiles

Initially misclassified as a subtype of opioid receptors, sigma (σ) receptors are now recognized as a distinct receptor class. rsc.org They are divided into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), which differ in their structure, function, and pharmacological profiles. rsc.org

The sigma-1 receptor (σ1R) is a unique ligand-regulated chaperone protein located in the endoplasmic reticulum and plasma membranes. mdpi.comrsc.org It modulates the function of various other proteins, including opioid receptors and ion channels. mdpi.comrsc.org The stereochemistry of metazocine derivatives is a critical determinant of their affinity for σ1R. While the (-)-isomer of benzomorphans like metazocine preferentially binds to opioid receptors, the (+)-enantiomer, such as (+)-SKF-10,047, shows high affinity for the σ1R. mdpi.com However, studies on derivatives of (-)-N-normetazocine have shown that they can possess a multitarget profile, binding to both opioid and σ1 receptors, with Ki values for σ1R in the range of 112.72 to 182.81 nM. mdpi.com The σ1R is involved in nociception, and its antagonists have been shown to potentiate opioid-induced analgesia, suggesting a role as an anti-opioid system. mdpi.com

Table 1: Binding Affinities of this compound Derivatives at Sigma-1 Receptor

| Compound | σ1R Ki (nM) |

|---|---|

| (-)-2R/S-LP2 (1) | 112.72 - 182.81 |

| (-)-2R-LP2 (2) | 112.72 - 182.81 |

| (-)-2S-LP2 (3) | 112.72 - 182.81 |

Source: Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile. mdpi.com

The sigma-2 receptor (σ2R), recently identified as the transmembrane protein TMEM97, is distinct from σ1R. researchgate.netfrontiersin.org While σ1R prefers the (+)-isomers of benzomorphans, σ2R shows a slight preference for the (–)-stereoisomers. sigmaaldrich.com The affinity of this compound itself for σ2R is not as extensively detailed as for its other targets in the provided context. However, the evaluation of N-normetazocine derivatives often includes assessing their binding to σ2R to determine selectivity. mdpi.com For instance, derivatives of (+)-N-normetazocine showed significant selectivity for σ1R over σ2R. mdpi.com The standard radioligand used for σ2R binding assays is often [3H]-DTG, sometimes in the presence of a σ1R masking agent like (+)-pentazocine. mdpi.comresearchgate.netnih.gov

Allosteric Modulation and Ligand Selectivity at Sigma Receptors

This compound is a benzomorphan derivative that interacts with multiple receptor systems, including sigma (σ) receptors. Sigma receptors are classified into two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are distinct proteins with different pharmacological profiles. wikipedia.org The σ₁ receptor, in particular, is a unique ligand-regulated chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is known to modulate various other receptor systems. rsc.orgfrontiersin.org

Allosteric modulators are compounds that bind to a site on the receptor that is different from the primary (orthosteric) binding site. frontiersin.org This binding induces a conformational change in the receptor, which in turn can enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effects of the orthosteric ligand. frontiersin.orgresearchgate.net Several compounds have been identified as allosteric modulators of the σ₁ receptor, capable of altering the binding and activity of classic σ₁ ligands like (+)-pentazocine. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov For instance, phenytoin (B1677684) has been identified as a positive allosteric modulator of the σ₁ receptor. frontiersin.orgresearchgate.netnih.gov

Regarding ligand selectivity, studies distinguish between σ₁ and σ₂ receptors using specific radioligands. nih.gov ³H-Pentazocine is commonly used to label σ₁ sites, while [³H]DTG in the presence of (+)-pentazocine is used to identify σ₂ sites. nih.gov The stereoselectivity of benzomorphans is a key aspect of their interaction with sigma receptors. The (+)-isomers of compounds like pentazocine, SKF 10047, and cyclazocine (B1219694) exhibit high affinity and stereoselectivity for σ₁ receptors. tocris.com While the (+)-isomer of metazocine is known for its sigma receptor activity, the (-)-isomer, this compound, primarily interacts with opioid receptors. researchgate.net However, the broader family of metazocine derivatives shows that stereochemistry plays a crucial role in determining the affinity and selectivity for σ₁ receptors over σ₂ and opioid receptors. rsc.org

Interactions with Other Neurotransmitter Systems (e.g., NMDA Receptors)

Beyond its activity at opioid and sigma receptors, this compound and related compounds can interact with other neurotransmitter systems, most notably the N-methyl-D-aspartate (NMDA) receptor system. The NMDA receptor is a crucial component of glutamatergic neurotransmission, the primary excitatory pathway in the central nervous system. researchgate.net Some opioids, like methadone, have been shown to act as non-competitive antagonists at NMDA receptors, an action that may contribute to their analgesic efficacy and reduced tolerance development. drugbank.comnih.gov This NMDA antagonism is a distinct mechanism from their opioid receptor agonism. nih.gov

The σ₁ receptor itself is known to modulate NMDA receptor activity, suggesting an indirect pathway through which sigma-active compounds could influence glutamatergic signaling. rsc.org There is also evidence of direct physical association between mu-opioid receptors (MOR) and the NR1 subunit of the NMDA receptor, forming a receptor complex. researchgate.net This interaction can influence the signaling outcomes of both receptors. researchgate.net While direct data on this compound's affinity for the NMDA receptor is not extensively detailed in the provided context, the actions of structurally related opioids and the known interplay between opioid, sigma, and NMDA receptors suggest a potential for complex functional interactions. researchgate.netpainphysicianjournal.comnih.gov

Cellular and Molecular Mechanisms of Action in Preclinical In Vitro Systems

This compound exerts significant effects through its interaction with G-protein coupled receptors (GPCRs), the largest family of cell surface receptors responsible for transducing extracellular signals into intracellular responses. acs.org Opioid receptors (mu, delta, and kappa) are classic examples of GPCRs. nih.gov When an agonist like this compound binds to these receptors, it induces a conformational change, allowing the receptor to couple with and activate intracellular G-proteins. acs.orgnews-medical.net

Opioid receptors typically couple to inhibitory G-proteins of the Gαi/o family. news-medical.netwikipedia.org Activation of the G-protein involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit. news-medical.net This causes the G-protein to dissociate into a Gα-GTP subunit and a Gβγ dimer, both of which can then interact with downstream effector proteins to modulate cellular activity. news-medical.netnih.gov The σ₁ receptor, while not a classic GPCR, can physically associate with and modulate the signaling of GPCRs, including opioid receptors. nih.govnih.gov Studies have shown that σ₁ receptor antagonists can potentiate opioid-induced G-protein activation (measured by [³⁵S]GTPγS binding) without directly binding to the opioid receptor itself, suggesting a modulatory role in GPCR signaling. nih.govnih.gov

A primary downstream effect of opioid receptor activation via the Gαi/o pathway is the inhibition of adenylyl cyclase. patsnap.com This enzyme is responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting adenylyl cyclase, opioid agonists like this compound decrease the intracellular concentration of cAMP. patsnap.comnih.govnih.gov This reduction in cAMP levels affects the activity of other proteins, such as protein kinase A (PKA), and ultimately leads to the modulation of ion channel function and neurotransmitter release. news-medical.net

In vitro studies using cell lines expressing specific opioid receptor subtypes have characterized the effects of various opioids on cAMP production. In cells expressing cloned mu-opioid receptors, this compound acts as an agonist, inhibiting forskolin-stimulated cAMP production. nih.gov Similarly, in cells expressing delta-opioid receptors, this compound was found to be an agonist with high efficacy in inhibiting cAMP production. d-nb.info In cells expressing kappa-opioid receptors, this compound was also classified as a full agonist, inhibiting forskolin-stimulated cAMP production to levels comparable to the endogenous ligand dynorphin. nih.gov These findings demonstrate that this compound consistently acts as an agonist across the three main opioid receptor types in vitro, leading to a decrease in the intracellular second messenger cAMP. nih.govnih.govd-nb.info

Table 1: In Vitro Activity of this compound on cAMP Production

| Cell System | Receptor Type | Effect on Forskolin-Stimulated cAMP | Classification |

|---|---|---|---|

| HEK cells | Mu (μ) | Inhibition nih.gov | Agonist nih.gov |

| HEK cells | Delta (δ) | Inhibition d-nb.info | Agonist d-nb.info |

| HEK cells | Kappa (κ) | Inhibition nih.gov | Full Agonist nih.gov |

Preclinical Pharmacological Investigations in In Vivo Animal Models

Preclinical studies in animal models are essential for understanding the in vivo effects of compounds like this compound on the central nervous system (CNS). scispace.comneuroscirn.org The various receptor interactions of this compound translate into a complex profile of CNS modulatory effects. Its activity as an opioid agonist is linked to analgesia, but also to other effects common to opioids. neuroscirn.org

Iv. Structure Activity Relationships Sar of Metazocine and Its Analogues

Stereochemical Determinants of Receptor Selectivity and Potency

Stereochemistry is a critical factor in the interaction of benzomorphan (B1203429) derivatives with their biological targets. The spatial orientation of substituents significantly influences both binding affinity and the nature of the pharmacological response.

The enantiomeric configuration of the benzomorphan core is a primary determinant of receptor selectivity. It has been established that derivatives with the (-)-(2R,6R,11R) configuration are favored for interaction with opioid receptors. unict.itfigshare.com This stereopreference aligns with the configuration of (-)-morphine, suggesting a common binding orientation at opioid receptors. unict.it Conversely, the (+)-(2S,6S,11S) enantiomers exhibit a markedly different pharmacological profile, showing preferential binding to the sigma-1 (σ1R) receptor. unict.itfigshare.comnih.gov This stark difference in receptor affinity between enantiomers underscores the highly specific nature of the ligand-receptor interactions. For instance, the (-)-enantiomer of LP1 is a mu-opioid receptor (MOR) agonist and a delta-opioid receptor (DOR) antagonist, while its (+)-enantiomer, (+)-LP1, demonstrates a high affinity for the σ1R and produces an analgesic effect that is not reversed by the opioid antagonist naloxone, suggesting a σ1R antagonist profile. nih.gov

The absolute stereochemistry of the benzomorphan ring system is crucial for differentiating between activities at various receptors, such as the NMDA receptor-channel complex and opioid receptors. researchgate.net For example, studies on 6,7-benzomorphan derivatives have shown that (-)-1R,9β,2''S-enantiomers display a higher affinity for the NMDA receptor-channel complex than for the mu-opioid receptor. researchgate.net This highlights that even subtle changes in the stereochemical configuration can lead to significant shifts in receptor selectivity. Further, within a series of electrophilic gamma-lactone analogues of benzomorphans, diastereomers with the 2''S stereochemistry in the nitrogen substituent consistently show greater binding affinity at opioid receptors. nih.gov

Influence of N-Substituent Modifications on Receptor Pharmacology

The substituent attached to the nitrogen atom of the benzomorphan ring plays a pivotal role in modulating the pharmacological properties of these compounds. mdpi.comsemanticscholar.org The nature, size, and electronic features of the N-substituent can influence affinity, selectivity, and efficacy at the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. mdpi.comresearchgate.net

The (-)-cis-N-normetazocine scaffold serves as a rigid template that mimics the tyramine (B21549) moiety of endogenous opioid peptides. mdpi.com Modifications at the N-position can fine-tune the interaction with opioid receptors. For example, the introduction of alkyl groups from methyl to hexyl can enhance opioid receptor interactions, although a decrease in activity is observed with an N-ethyl derivative. unict.it The introduction of N-substituents like cyclopropylmethyl, allyl, or dimethylallyl tends to shift the functional profile from agonism to antagonism. unict.itpnas.org

More complex N-substituents, such as an N-phenylpropanamido group found in the ligand LP1, have been shown to yield potent MOR/DOR multitarget ligands. mdpi.comresearchgate.net The nature of the aromatic ring in this substituent is also critical; replacing the phenyl ring with a saturated cyclohexyl ring maintains significant MOR affinity, whereas fully saturated chains diminish receptor binding. mdpi.com The replacement of the phenyl ring with electron-rich or electron-deficient rings can further modulate the activity, as seen in derivatives of LP1 where such modifications led to compounds with nanomolar binding affinity for the MOR. researchgate.netresearchgate.net

Table 1: Influence of N-Substituent on Receptor Pharmacology

| N-Substituent | Resulting Pharmacological Profile | Receptor(s) Affected | Reference(s) |

|---|---|---|---|

| Methyl | Agonist | MOR | unict.itpnas.org |

| Ethyl | Decreased interaction compared to other alkyls | Opioid Receptors | unict.it |

| Allyl, Cyclopropylmethyl, Cyclobutylmethyl | Shifts profile from agonist to antagonist | Opioid Receptors | unict.itpnas.org |

| Phenethyl | Potent agonist activity | MOR | pnas.org |

| Phenylpropanamido (in LP1) | MOR agonist / DOR antagonist | MOR, DOR | mdpi.comresearchgate.net |

| p-methyl-phenylpropanamido | MOR partial agonist, DOR/KOR antagonist | MOR, DOR, KOR | researchgate.net |

| p-cyano-phenylpropanamido | MOR partial agonist, DOR/KOR antagonist | MOR, DOR, KOR | researchgate.net |

| Indoline, Tetrahydroquinoline, Diphenylamine | MOR/DOR antagonist | MOR, DOR, KOR | mdpi.com |

Aromatic Ring and Bridging Methyl Group Substitutions and Their Pharmacological Consequences

Substitutions on the aromatic ring of the benzomorphan structure and modifications of the bridging methyl groups also have significant pharmacological consequences. The phenolic hydroxyl group at the 2'-position is a key feature for opioid receptor affinity. researchgate.net Shifting this hydroxyl group to the 3'-position can drastically reduce affinity for the mu-opioid receptor while increasing affinity for the NMDA receptor-channel complex. researchgate.net

In derivatives of the N-phenylpropanamido class of ligands, the electronic properties of the phenyl ring are important. mdpi.com The introduction of either electron-donating or electron-withdrawing groups in the para position of the phenyl ring can decrease MOR and DOR interaction while improving KOR interaction. mdpi.com

The methyl groups at the bridging 9-position also influence activity. Research on 9,9-dimethyl-6,7-benzomorphan derivatives indicates that having a quaternary carbon at this position can lead to potent analgesic and/or morphine-antagonistic activity. google.com

Analysis of C-8 Substituents and Their Pharmacological Impact

Modifications at the C-8 position of the benzomorphan nucleus have been explored to modulate pharmacological activity. The introduction of different substituents at this position can significantly impact potency and efficacy, particularly at the MOR. nih.gov

In a series of (-)-N-phenethylnormetazocine derivatives, the addition of alkyl and alkenyl moieties at the C-8 position was investigated. A C-8 methylene (B1212753) derivative was found to have subnanomolar potency at the MOR, while a C-8 methyl analogue displayed nanomolar potency. nih.gov This suggests that small, lipophilic substituents at this position can enhance agonist activity. However, in the broader context of morphinans, larger alkyl groups at the C-8 position tend to decrease analgesic activity. akjournals.com The replacement of the 8-hydroxyl group with acetoxy or amine groups has been reported to result in similar or increased analgesia in some benzomorphan series. unict.it

Table 2: Impact of C-8 Substituents on MOR Activity of N-Phenethylnormetazocine Analogues

| C-8 Substituent | Potency at MOR | Reference |

|---|---|---|

| Hydroxy | Baseline | nih.gov |

| Methylene | Subnanomolar (EC50) | nih.gov |

| Methyl | Nanomolar (EC50) | nih.gov |

Structure-Activity Investigations through Enkephalinamide Conjugates

To probe the functional role of the tyramine moiety common to both opiates and endogenous opioid peptides, hybrid molecules have been synthesized. One such study involved the creation of an enkephalinamide that incorporated (-)-metazocine in place of the N-terminal tyrosine residue. nih.gov

The resulting hybrid compound and its congeners were found to be either inactive or only weakly active in standard in vitro bioassays (guinea pig ileum and mouse vas deferens). nih.gov This lack of significant opioid activity suggests that the tyramine portion of this compound does not functionally mimic the N-terminal tyrosine of enkephalins in the same way at the opioid receptor. nih.gov This finding implies that despite the structural similarity, the mode of interaction of the tyramine moiety in classical opiates and in opioid peptides with the receptor is not identical, likely due to different binding orientations and functional roles within the receptor's binding pocket. nih.gov

V. Metabolic Pathways of Metazocine

Exploration of Enzymatic Transformations and Metabolite Identification Pathways

The enzymatic breakdown of (-)-Metazocine likely follows a well-established pattern for opioid compounds of its structural class, involving several key enzymatic processes aimed at its detoxification and elimination.

Phase I Metabolism: Oxidation and N-Dealkylation

Phase I metabolic reactions introduce or expose functional groups on the parent drug molecule, typically rendering it more polar. For this compound, the key Phase I pathways are believed to be hydroxylation and N-dealkylation, primarily mediated by the Cytochrome P450 enzyme superfamily, which are predominantly found in the liver. openanesthesia.orgnih.govnih.gov

Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the aromatic ring of the this compound molecule. This oxidative reaction is a common metabolic pathway for many drugs containing a phenyl group. The resulting hydroxylated metabolites are more water-soluble than the parent compound. While the specific CYP450 isozymes responsible for the hydroxylation of this compound have not been definitively identified, members of the CYP2D6 and CYP3A4 subfamilies are frequently implicated in the metabolism of opioids and are likely candidates.

N-Dealkylation: This reaction involves the removal of the methyl group from the nitrogen atom within the azocine (B12641756) ring of this compound. This biotransformation is also catalyzed by CYP450 enzymes. The removal of this alkyl group results in the formation of a secondary amine metabolite, known as a nor-metabolite. This process generally leads to a significant alteration of the pharmacological activity of the parent compound.

Phase II Metabolism: Glucuronidation

Following Phase I transformations, the newly introduced or exposed functional groups, such as the phenolic hydroxyl group of this compound and its hydroxylated metabolites, can undergo Phase II conjugation reactions. The most prominent of these for benzomorphan (B1203429) opioids is glucuronidation. nih.gov

Glucuronidation: This is a major pathway for the detoxification and excretion of a wide variety of drugs. nih.gov The reaction involves the covalent attachment of a glucuronic acid moiety to the drug molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs). xenotech.com This conjugation dramatically increases the water solubility of the metabolite, facilitating its elimination via the kidneys and bile. The phenolic hydroxyl group of this compound is a prime site for glucuronidation. The resulting glucuronide conjugate is generally pharmacologically inactive and readily excreted in the urine.

Metabolite Identification

The identification of these metabolites is typically achieved through in vitro studies using human liver microsomes or hepatocytes, which contain the necessary metabolic enzymes. nih.govnih.gov In vivo studies in animal models, such as the rat, have been instrumental in identifying the metabolites of structurally similar benzomorphan compounds. nih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential tools for the separation, detection, and structural elucidation of these metabolites in biological samples like urine and bile. nih.gov

The table below summarizes the expected metabolic pathways and resulting metabolites of this compound, based on the available evidence from related compounds.

| Metabolic Pathway | Enzyme Family | Potential Metabolite | Description |

| Hydroxylation | Cytochrome P450 (CYP) | Hydroxy-(-)-Metazocine | Addition of a hydroxyl group to the aromatic ring, increasing polarity. |

| N-Dealkylation | Cytochrome P450 (CYP) | Nor-(-)-Metazocine | Removal of the N-methyl group, forming a secondary amine. |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | This compound Glucuronide | Conjugation of glucuronic acid to the phenolic hydroxyl group. |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Hydroxy-(-)-Metazocine Glucuronide | Conjugation of glucuronic acid to the hydroxylated metabolite. |

Vi. Analytical Methodologies for Research and Quantification of Metazocine

Chromatographic Techniques (HPLC, GC-MS) in Research Settings

Chromatographic methods are fundamental tools for the separation and analysis of (-)-Metazocine in complex mixtures, such as biological matrices or reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in research settings. mdpi.com

HPLC is particularly versatile as it can analyze a wide range of compounds, including those that are non-volatile or thermally unstable, often without the need for chemical derivatization. mdpi.com When coupled with detectors like mass spectrometry (LC-MS), it provides high sensitivity and selectivity. mdpi.comlcms.cz For the analysis of opioids and related compounds, methods often involve reversed-phase columns (e.g., C8 or C18) with gradient elution using mobile phases consisting of buffered aqueous solutions and organic solvents like acetonitrile (B52724) or methanol. mdpi.comupf.edunih.gov

GC-MS is a benchmark technique known for its high sensitivity and definitive identification capabilities, making it suitable for clinical and forensic toxicology. scitechnol.comsrce.hr Analysis by GC-MS typically requires the analyte to be volatile and thermally stable. For compounds like metazocine, a derivatization step, such as silylation or acylation, is often necessary to improve chromatographic behavior and thermal stability. mdpi.com The subsequent mass spectrometric detection provides a characteristic fragmentation pattern, or "fingerprint," that allows for unambiguous identification and quantification, even at low concentrations (ng/mL levels). mdpi.comsrce.hrresearchgate.net Sample preparation for both HPLC and GC-MS frequently involves liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix and minimize interference. upf.edusrce.hrnih.gov

The stereochemistry of metazocine is critical to its pharmacological activity, making the separation and quantification of its stereoisomers an essential analytical challenge. diva-portal.org Because enantiomers and diastereomers can have different biological effects, regulatory bodies often require the analysis of individual stereoisomers in drug development. lcms.cz

The primary method for separating stereoisomers is chiral chromatography. This is most commonly achieved in HPLC by using a chiral stationary phase (CSP). diva-portal.orgresearchgate.net These columns contain a chiral selector that interacts differently with each stereoisomer, resulting in different retention times and allowing for their separation. Polysaccharide-based CSPs are widely used for this purpose. researchgate.net

Alternatively, a technique called UltraPerformance Convergence Chromatography™ (UPC²®), which uses supercritical carbon dioxide as the primary mobile phase, has proven effective for separating stereoisomers where traditional HPLC methods have failed. lcms.cz UPC² can provide superior resolution and peak shape with shorter analysis times, and it is compatible with mass spectrometry (UPC²/MS/MS) for sensitive detection and quantification. lcms.cz In some cases, pre-column derivatization with a chiral reagent can be used to create diastereomeric derivatives, which can then be separated on a standard achiral column. diva-portal.org

Spectroscopic Methods (NMR, Mass Spectrometry) for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical identity and assessing the purity of this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful methods for this purpose.

Mass spectrometry, often coupled with a chromatographic inlet (GC-MS or LC-MS), provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. High-resolution mass spectrometry (HRMS) can measure mass with very high accuracy, which allows for the determination of the elemental formula of the compound. upf.edunih.gov Tandem mass spectrometry (MS/MS) involves isolating the parent ion, fragmenting it, and analyzing the resulting fragment ions. This technique provides detailed structural information that can be used to confirm the identity of a known compound like this compound or to help elucidate the structure of an unknown metabolite. lcms.czlcms.cz MS is also a sensitive tool for purity assessment, as it can detect and identify impurities even at trace levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules in solution. hyphadiscovery.comrsc.org It is a non-destructive technique that provides detailed information about the chemical environment of each atom in the molecule, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). hyphadiscovery.comnih.gov For a complete and unambiguous structural assignment of this compound, a suite of one-dimensional and two-dimensional NMR experiments is employed.

Table 1: Common NMR Experiments for Structural Elucidation

| Experiment Type | Information Provided |

|---|---|

| ¹H NMR | Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. |

| ¹³C NMR | Shows the number of different types of carbon atoms in the molecule. |

| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other, typically on adjacent carbons (H-H correlations). hyphadiscovery.com |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton signal with the signal of the carbon atom it is directly attached to (C-H one-bond correlations). hyphadiscovery.com |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away, which helps to connect the different fragments of the molecule. hyphadiscovery.com |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds, providing key information about the molecule's 3D structure and stereochemistry. hyphadiscovery.com |

Modern NMR instruments equipped with cryoprobes can acquire full datasets on very small amounts of material (as little as 10-30 micrograms), which is highly advantageous in research settings. hyphadiscovery.com Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity assessments. hyphadiscovery.com

Radioligand Binding Assays for Receptor Affinity and Selectivity Determination

Radioligand binding assays are the gold standard for characterizing the interaction of a compound with its receptor targets. giffordbioscience.com These assays are used to determine the affinity of this compound for various receptors and its selectivity profile. The assays are highly sensitive and robust, providing quantitative data on drug-receptor interactions. giffordbioscience.comoncodesign-services.com There are three main types of radioligand binding assays. giffordbioscience.comnih.gov

Saturation Assays: These experiments use increasing concentrations of a radiolabeled ligand (a radioactive version of a drug that binds to the target receptor) to determine the density of receptors in a tissue or cell preparation (Bmax) and the radioligand's affinity for the receptor (Kd, the dissociation constant). giffordbioscience.comnih.govfrontiersin.org

Competition Assays: These are the most common assays for determining the affinity of an unlabeled test compound like this compound. giffordbioscience.com In these experiments, a fixed concentration of a suitable radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. By measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value), one can calculate its inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. giffordbioscience.comoncodesign-services.commdpi.com A lower Ki value indicates a higher binding affinity.

Kinetic Assays: These assays measure the rates at which a radioligand associates with and dissociates from the receptor, providing further insight into the binding interaction. giffordbioscience.comnih.gov

For studying benzomorphans like this compound, which have known activity at sigma receptors, 3H-pentazocine is a classic radioligand used to label the sigma-1 receptor subtype. nih.govsigmaaldrich.com To determine selectivity, the Ki values of this compound at various target receptors (e.g., sigma-1, sigma-2, mu-opioid, delta-opioid) are compared. mdpi.comnih.gov A compound is considered selective for a particular receptor if its affinity for that receptor is significantly higher (i.e., its Ki is much lower) than its affinity for other receptors. nih.govmsdmanuals.com

Table 2: Receptor Binding Affinities (Ki, nM) of N-Normetazocine Derivatives This table displays the binding affinities of several levorotatory N-normetazocine derivatives for sigma (σ1, σ2) and opioid (μ, δ, κ) receptors. Lower Ki values indicate stronger binding affinity.

| Compound | σ1R (Ki, nM) | σ2R (Ki, nM) | μOR (Ki, nM) | δOR (Ki, nM) | κOR (Ki, nM) |

|---|---|---|---|---|---|

| (-)-2R/S-LP2 (1) | 112.72 | 47.38 | 1.81 | 10.72 | 163.50 |

| (-)-2R-LP2 (2) | 118.31 | 50.11 | 1.73 | 12.34 | 198.73 |

| (-)-2S-LP2 (3) | 182.81 | >1000 | 1.98 | 15.65 | 210.11 |

Data sourced from a 2022 study on novel N-normetazocine derivatives. mdpi.com

Vii. Advanced Research Areas and Future Perspectives for Metazocine

Development of Novel Benzomorphan (B1203429) Scaffolds with Tuned Receptor Binding Profiles

The benzomorphan nucleus of (-)-metazocine is a versatile scaffold that medicinal chemists are actively modifying to create compounds with tailored affinities for various receptors. unict.itresearchgate.net The core principle behind this research is that subtle structural alterations can lead to significant changes in how a molecule interacts with its biological targets. researchgate.net

One area of focus has been the modification of the N-substituent on the benzomorphan structure. unict.it Research has shown that the nature, size, and electronic properties of this substituent are critical in determining the compound's affinity and selectivity for opioid receptors. unict.it For instance, replacing the methyl group in metazocine with different alkyl or arylalkyl groups can shift the compound's activity from a mu-opioid receptor (MOR) agonist to a partial agonist or even an antagonist. unict.it

A notable example is the development of LP1, a benzomorphan derivative with an N-phenylpropanamide substituent. unict.it This modification resulted in a ligand with dual activity, acting as a MOR agonist and a delta-opioid receptor (DOR) antagonist. researchgate.netunisi.it This dual-target profile is of significant interest as it may offer a pathway to developing analgesics with a reduced propensity for inducing tolerance. unict.it Further derivatization of LP1 led to LP2, which incorporates a flexible 2R/S-methoxyethyl spacer, resulting in a dual MOR/DOR agonist. unict.itresearchgate.net

The stereochemistry of the benzomorphan scaffold is another critical factor influencing receptor binding. The (-)-(2R,6R,11R) configuration, as seen in this compound, typically confers affinity for opioid receptors, while the (+)-(2S,6S,11S) enantiomer often shows higher affinity for sigma-1 receptors. researchgate.net This stereoselectivity provides a clear strategy for designing receptor-specific ligands.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Benzomorphan Derivatives

| Compound | MOR | DOR | KOR | σ1R | σ2R |

|---|---|---|---|---|---|

| LP1 | 1.08 | 6.6 | - | - | - |

| (+)-LP1 | - | - | - | 1.08 | - |

| LP2 | 1.08 | 6.6 | - | - | - |

| This compound | - | - | - | - | - |

Data sourced from various studies. unict.itresearchgate.net '-' indicates data not reported in the cited sources.

Investigation of Selective Ligands for Sigma Receptor Subtypes

Beyond its interaction with opioid receptors, the benzomorphan scaffold has proven to be a valuable template for developing ligands that target sigma receptors. unict.itacs.org Sigma receptors, which are classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are involved in a wide range of cellular functions and are implicated in various neurological disorders and cancer. wikipedia.orgaacrjournals.orgresearchgate.net

Researchers have found that the norbenzomorphan scaffold, a derivative of the benzomorphan structure, can be "tuned" to achieve selectivity for either σ1 or σ2 receptors by altering the position of substituents on the aromatic ring. acs.org Specifically, substituents at the C7 position of the norbenzomorphan ring tend to favor σ1 receptor binding, whereas substituents at the C8 position lead to a preference for the σ2 receptor. acs.org This has led to the discovery of highly selective ligands, such as SAS-1121, which shows a 574-fold selectivity for the σ2 receptor over the σ1 receptor. nih.gov

The development of such selective ligands is crucial for elucidating the specific biological roles of each sigma receptor subtype. These "tool compounds" are invaluable for refining pharmacophore models of the sigma receptor binding sites, especially for the σ2 receptor, for which structural data is limited. acs.org

Application of Computational Chemistry and Molecular Modeling to Ligand-Receptor Interactions

Computational chemistry and molecular modeling have become indispensable tools in the study of this compound and its analogs. rsc.orgnih.govacs.org These techniques provide detailed insights into how these ligands interact with their receptor targets at the atomic level, guiding the rational design of new compounds with improved properties. fda.gov

Molecular docking simulations, for example, can predict the binding poses of ligands within the receptor's binding pocket. rsc.orgacs.org These simulations have been used to understand how different N-substituents on the benzomorphan scaffold can establish key interactions with amino acid residues in the sigma-1 receptor. rsc.org For instance, modeling studies have shown that a phenyl group on the N-substituent can form hydrophobic interactions with residues such as Leu182 and Met93, enhancing binding affinity. rsc.org

Metadynamics, a more advanced simulation technique, has been employed to study the dissociation of opioids from the µ-opioid receptor, providing insights into their residence times. fda.gov Understanding the kinetics of ligand-receptor binding is crucial, as it can correlate with the duration of a drug's effect. These computational approaches not only rationalize experimental findings but also accelerate the discovery process by allowing for the virtual screening of large compound libraries before undertaking costly and time-consuming synthesis. researchgate.net

Elucidation of Broader Biological Roles of Benzomorphan Systems beyond Opioid Receptors

While initially developed for their analgesic properties mediated by opioid receptors, research has expanded to explore the broader biological roles of benzomorphan systems. researchgate.netwikipedia.org The discovery of their significant affinity for sigma receptors has opened up new avenues of investigation into their potential therapeutic applications in areas such as neuroprotection, cancer, and psychiatric disorders. unict.itresearchgate.net

Sigma-1 receptor ligands, for example, are being investigated for their potential in treating pain through mechanisms that are distinct from traditional opioid analgesia. unict.itrsc.org Antagonists of the σ1R have been shown to potentiate opioid-induced analgesia without exacerbating side effects like addiction. unict.it Furthermore, some benzomorphan derivatives have been found to exhibit neuroprotective effects in models of neurodegeneration. nih.gov

The high expression of sigma-2 receptors in proliferating tumor cells has made them an attractive target for the development of anticancer agents. aacrjournals.orgacs.org Ligands that selectively bind to σ2 receptors can induce apoptosis (programmed cell death) in cancer cells, suggesting a potential role for benzomorphan-based compounds in oncology. aacrjournals.org

Application of Advanced Synthetic Methodologies to Novel Benzomorphan Analogues

The synthesis of novel benzomorphan analogues often requires sophisticated and efficient chemical strategies. d-nb.infouni-tuebingen.de Modern synthetic organic chemistry offers a powerful toolkit for constructing the complex, rigid tricyclic structure of the benzomorphan core and for introducing a wide variety of functional groups. researchgate.netacs.org

One notable advancement is the use of palladium-catalyzed intramolecular arylation, such as the Buchwald-Hartwig reaction, to form the benzomorphan scaffold. d-nb.infouni-tuebingen.de This method provides a versatile and efficient route to these structures. Another key strategy involves ring-closing metathesis (RCM) for the formation of the C-ring, followed by an intramolecular Friedel-Crafts reaction to assemble the B-ring, which has been successfully applied to the enantioselective synthesis of (-)-pentazocine and this compound. researchgate.net

Asymmetric synthesis techniques are particularly important, as the pharmacological activity of benzomorphans is highly dependent on their stereochemistry. researchgate.netresearchgate.net The use of chiral catalysts and starting materials, such as L-proline in asymmetric α-aminooxylation, allows for the preparation of enantiomerically pure benzomorphan analogues. researchgate.net These advanced synthetic methods are crucial for systematically exploring the structure-activity relationships of this important class of compounds and for producing novel candidates for drug development.

Q & A

Q. What experimental models are commonly used to assess (-)-Metazocine’s μ-opioid receptor activity, and how do they differ in pharmacological relevance?

Methodological Answer: In vitro assays such as radioligand binding studies (e.g., competitive displacement with selective μ-opioid antagonists like β-funaltrexamine) are standard for determining receptor affinity. Functional assays (e.g., GTPγS binding or cAMP inhibition) measure efficacy. In vivo models, including tail-flick or hot-plate tests in rodents, evaluate analgesic potency. Differences arise in translational relevance: in vitro models isolate receptor interactions, while in vivo models incorporate pharmacokinetic and systemic effects .

Q. How should researchers ensure reproducibility in this compound studies, particularly in synthesis and characterization protocols?

Methodological Answer: Follow guidelines for documenting synthetic pathways (e.g., solvent purity, reaction temperatures) and characterization data (e.g., NMR, HPLC purity ≥95%). For known compounds, cite established protocols; for novel analogs, provide full spectral data and crystallographic validation if available. Adhere to journal-specific requirements for experimental sections, separating critical procedures from supplementary details .

What frameworks (e.g., PICO, FINER) are applicable when formulating hypothesis-driven research questions about this compound’s therapeutic potential?

Methodological Answer: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality. For comparative studies, apply PICO (Population: animal/cell models; Intervention: this compound dose; Comparison: other opioids; Outcome: efficacy/side effects). Example: "In murine neuropathic pain models (P), does this compound (I) compared to morphine (C) reduce hyperalgesia (O) with fewer gastrointestinal side effects?" .

Advanced Research Questions

Q. How do structural modifications in benzomorphan analogs like this compound influence μ-opioid receptor binding orientation and efficacy predictions?

Methodological Answer: Computational docking and molecular dynamics simulations reveal that the N-substituent (e.g., methyl in this compound vs. phenethyl in phenazocine) dictates binding mode. Methyl groups favor traditional μ-receptor orientation (high efficacy), while bulkier substituents may engage alternative sites (e.g., B site), altering signaling pathways. Validate predictions via mutagenesis studies (e.g., receptor residue D114A) to confirm critical interactions .

Q. What statistical strategies address heterogeneity in systematic reviews of this compound’s adverse effects across divergent study designs?

Methodological Answer: Use random-effects meta-analysis to account for variability in study populations (e.g., species, pain models) and outcome measures. Stratify by design (e.g., case-control vs. cohort) and apply sensitivity analysis to exclude outliers. For dose-response meta-analysis, standardize dosing to morphine-equivalent units and assess publication bias via funnel plots .

Q. How can researchers reconcile contradictory data on this compound’s partial agonism versus full agonism profiles in different assays?

Methodological Answer: Conduct bias-reduction experiments:

- Test under identical conditions (e.g., receptor density, G-protein coupling).

- Compare signaling pathways (e.g., β-arrestin recruitment vs. cAMP inhibition).

- Use standardized reference agonists (e.g., DAMGO for μ-receptor). Conflicting results may reflect assay-specific bias (e.g., cell type) or ligand-specific signaling (biased agonism). Report negative results transparently .

Q. What are common pitfalls in conformational analysis of this compound using NMR or X-ray crystallography, and how can they be mitigated?

Methodological Answer: NMR limitations:

- Dynamic flexibility may obscure low-population conformers. Use low-temperature or solid-state NMR. X-ray pitfalls:

- Crystal packing forces may distort bioactive conformations. Compare multiple crystal forms or use computational relaxation. Cross-validate with functional assays to confirm biologically relevant conformers .

Methodological Considerations

Q. How should researchers handle regulatory compliance for this compound, a controlled substance, in preclinical studies?

Methodological Answer:

- Obtain DEA/FDA licenses for procurement and storage.

- Document chain-of-custody logs and disposal protocols.

- Include compliance statements in ethics approvals for animal/human studies (if applicable). Reference controlled substance act codes (e.g., U.S. Schedule II: 9240) in methods sections .

Q. What criteria define a robust literature review when positioning this compound within the opioid receptor ligand landscape?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.